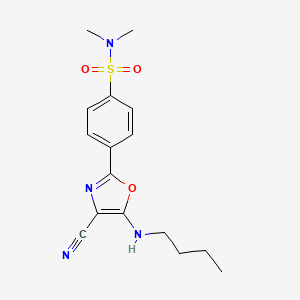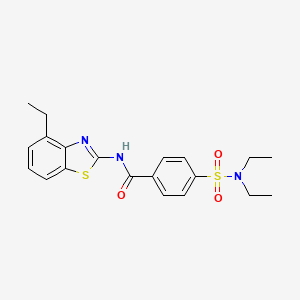
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole and benzamide, which are known for their biological activities. The benzothiazole moiety is a common feature in molecules with antimicrobial properties, as seen in the synthesis of various sulphonamide derivatives that have shown significant activity against bacterial and fungal strains . Additionally, benzamide derivatives have been explored for their potential as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which play a role in metabolic diseases .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods suggest that the synthesis of this compound could also involve a condensation step, possibly with modifications to introduce the diethylsulfamoyl group.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which are key for biological activity. The molecular structure of related compounds has been characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its electronic and geometric properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide and benzothiazole derivatives can be influenced by the substituents attached to the core structure. For example, the ion-associate complex formation of 4-amino-N-[2 (diethylamino) ethyl] benzamide with tetraphenylborate indicates the potential for such compounds to form complexes with other chemical entities . This suggests that this compound may also participate in complex formation or other chemical reactions relevant to its biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and benzamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and functional groups. The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of related compounds indicates stability . The molecular electrostatic potential maps provide information on the potential sites for interaction with biological targets . These analyses are crucial for understanding the behavior of this compound in biological systems and can guide the design of further studies and applications.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research has demonstrated the potential of N-substituted imidazolylbenzamides or benzene-sulfonamides, related to 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, in cardiac electrophysiological applications. These compounds have shown potency in vitro comparable to sematilide, a class III agent, indicating their viability in producing class III electrophysiological activity in N-substituted benzamide series (Morgan et al., 1990).
Antimicrobial and Antifungal Action
A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds related to this compound, has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Properties
A variety of synthesized compounds, including those related to this compound, have been evaluated for their potential in anticancer applications. For instance, certain derivatives have shown pro-apoptotic activity in melanoma cell lines (Yılmaz et al., 2015), and others have exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Anticonvulsant and Neurotoxicity Studies
Research involving 1,3-benzothiazol-2-yl benzamides has shown significant results in anticonvulsant, neurotoxicity, and CNS depressant studies, highlighting their potential in neurological applications (Rana et al., 2008).
Green Chemistry Applications
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the chemical , using water as a reaction medium, aligns with green chemistry principles. This approach demonstrates the potential for environmentally friendly synthetic methods in producing these compounds (Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-14-8-7-9-17-18(14)21-20(27-17)22-19(24)15-10-12-16(13-11-15)28(25,26)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGGHBLJUIOIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



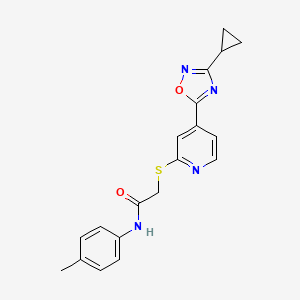
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)
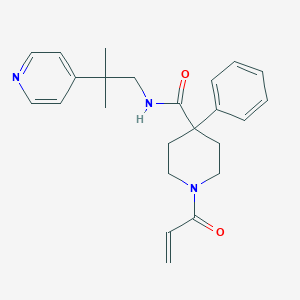
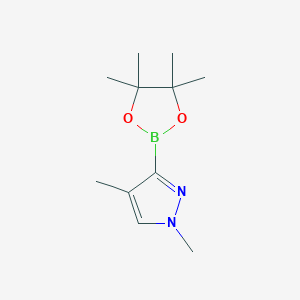
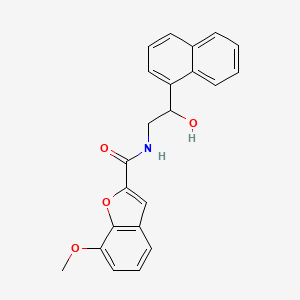
![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)
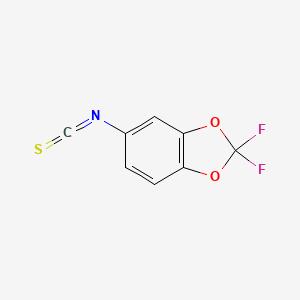

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
